Cytotoxic Potency Against MCF-7 Breast Cancer Cells: Class-Leading Activity of N-allylthiourea Derivatives vs. Unsubstituted N-Allylthiourea
In a head-to-head MTT assay on MCF‑7 cells, a panel of N‑allylthiourea derivatives bearing N′-substituents (including benzoyl‑type groups) exhibited IC50 values of 0.21–0.38 mM, representing a ≥13‑fold improvement over the parent N‑allylthiourea (IC50 = 5.22 mM) and a ≥7‑fold improvement over the clinical reference hydroxyurea (IC50 = 2.89 mM) [1]. Although individual IC50 values for the 2‑methoxybenzyl congener are not separately reported in this study, the data establish that appropriate N′-substitution dramatically enhances antiproliferative activity and sets the potency benchmark for the class.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not individually reported; class range: 0.21–0.38 mM |
| Comparator Or Baseline | N-allylthiourea (IC50 = 5.22 mM); Hydroxyurea (IC50 = 2.89 mM) |
| Quantified Difference | ≥13‑fold more potent than N-allylthiourea; ≥7‑fold more potent than hydroxyurea (class-level observation) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 24–72 h exposure; data from Widiandani et al. 2018 [1] |
Why This Matters
Procurement decisions for anticancer screening should prioritize N-allylthioureas bearing lipophilic aromatic N′-substituents, as these consistently outperform the unsubstituted parent compound by more than one order of magnitude.
- [1] Widiandani T, Siswandono S, Meiyanto E, Sulistyowaty MI, Purwanto BT, Hardjono S. New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research. 2018;17(8):1607-1613. DOI: 10.4314/tjpr.v17i8.20. View Source
